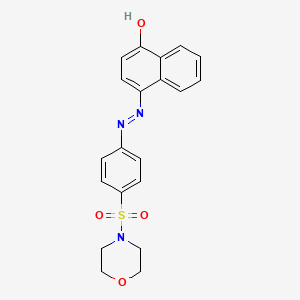

(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one

Description

Properties

IUPAC Name |

4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]naphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-20-10-9-19(17-3-1-2-4-18(17)20)22-21-15-5-7-16(8-6-15)28(25,26)23-11-13-27-14-12-23/h1-10,24H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGZTIMGNQWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one, a compound with the molecular formula C20H19N3O4S, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties based on recent studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene core substituted with a hydrazone and a morpholinosulfonyl group. Its structural formula can be represented as follows:

This structure contributes to its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations against various bacterial strains revealed the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

These findings suggest that the compound effectively inhibits bacterial growth and may serve as a lead compound for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Evaluations against common fungal pathogens yielded the following MIC values:

| Fungal Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Fusarium oxysporum | 16 |

The antifungal activity indicates that this compound could be effective in treating fungal infections, particularly those resistant to conventional therapies .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound. In vitro studies have indicated that it may induce apoptosis in various cancer cell lines, including:

- Breast cancer (MCF-7) : IC50 = 15 μM

- Lung cancer (A549) : IC50 = 10 μM

- Colorectal cancer (HT-29) : IC50 = 12 μM

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Case Studies

Case Study 1 : A recent study evaluated the efficacy of the compound in a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, with histopathological analysis revealing increased apoptotic cells within tumor tissues.

Case Study 2 : In another study focusing on fungal infections in immunocompromised mice, administration of the compound resulted in a marked decrease in fungal load and improved survival rates compared to untreated groups.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one. For instance, a study demonstrated that derivatives exhibiting similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anticancer Properties

The compound has also shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and oxidative stress . For example, derivatives related to this compound have been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their potential therapeutic applications .

Case Studies

Comparison with Similar Compounds

Plumbagin Hydrazonates (Compounds 27a and 27b)

Structure: Both compounds 27a (5-hydroxy-2-methyl-4-(2-(1-(pyridin-2-yl)vinyl)hydrazono)naphthalen-1(4H)-one) and 27b (5-hydroxy-2-methyl-4-(2-(1-phenylvinyl)hydrazono)naphthalen-1(4H)-one) share the naphthalenone-hydrazone core but lack the morpholinosulfonyl group. Activity: These derivatives inhibit NF-κB expression in breast cancer cells by targeting p300/CBP histone acetyltransferase. The hydroxyl group at position 5 is critical for activity, while vinyl substituents on the hydrazone modulate potency .

Thiazole Derivatives (THPA6 and THIO)

Structure: THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one) incorporates a thiazole ring and pyrazol-5(4H)-one moiety. Activity: THPA6 exhibits potent analgesic activity (ulcer index = 0.58 vs. 1.70 for diclofenac) and anti-inflammatory effects. The 4-chlorophenyl and methoxyphenyl groups enhance lipophilicity and membrane penetration . Key Difference: The thiazole ring and pyrazole system in THPA6 introduce additional hydrogen-bonding sites, while the target compound’s morpholinosulfonyl group may improve solubility and reduce gastrointestinal toxicity.

Nitrophenylhydrazone Derivatives

Structure: 4-[(4-Nitrophenyl)hydrazono]naphthalen-1(4H)-one () replaces the morpholinosulfonyl group with a nitro substituent. Activity: Nitro groups are electron-withdrawing, altering the electronic environment of the hydrazone. Such compounds are often used as pH indicators or dyes (e.g., indophenol blue) . Key Difference: The nitro group’s strong electron-withdrawing nature reduces stability under reducing conditions, whereas the morpholinosulfonyl group offers metabolic resistance and enhanced polarity.

α-Naphtholbenzein and Benzylidene Derivatives

Structure: α-Naphtholbenzein (4-[(4-hydroxynaphthalen-1-yl)(phenyl)methylene]naphthalen-1(4H)-one) features a benzylidene group instead of hydrazone. Activity: Used as a pH indicator (transition range pH 8.5–9.8), its extended conjugation enables visible light absorption. The hydroxyl group contributes to tautomerism .

Structural and Pharmacological Data Table

Q & A

Basic: What synthetic strategies are employed to prepare (E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one?

The compound is synthesized via condensation between a hydrazine derivative and a ketone. For example:

- Step 1 : Prepare 4-(morpholinosulfonyl)phenylhydrazine by reacting 4-(morpholinosulfonyl)aniline with nitrous acid (HNO₂) to form the diazonium salt, followed by reduction.

- Step 2 : Condense the hydrazine with 4-oxo-1,4-dihydronaphthalen-1-one under acidic conditions (e.g., acetic acid) to form the hydrazone.

- E/Z isomer separation : Use RP-HPLC or fractional crystallization to isolate the (E)-isomer, as demonstrated in analogous hydrazone syntheses .

- Characterization : Confirm structure via HRMS, ¹H/¹³C NMR, and X-ray crystallography (if crystalline) .

Basic: How is the (E)-configuration of the hydrazone group confirmed experimentally?

The (E)-configuration is determined via:

- ¹H NMR : The NH proton in (E)-isomers typically appears downfield (δ 12–14 ppm) due to intramolecular hydrogen bonding.

- X-ray crystallography : Definitive confirmation of spatial arrangement, as shown in structurally similar hydrazones .

- UV-Vis spectroscopy : (E)-isomers often exhibit distinct λmax shifts compared to (Z)-isomers due to conjugation differences .

Advanced: What strategies optimize yield and purity during hydrazone synthesis?

- Reaction conditions : Use anhydrous solvents (e.g., ethanol, DMF) and controlled pH (4–6) to minimize side reactions.

- Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate condensation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for challenging separations .

- Purity validation : Use HPLC with UV detection (≥95% purity threshold) and elemental analysis .

Advanced: How does the morpholinosulfonyl group influence the compound’s physicochemical properties?

- Solubility : The sulfonyl group enhances water solubility, while the morpholine ring contributes to lipophilicity, balancing logP values (~2.5–3.5).

- Stability : The electron-withdrawing sulfonyl group stabilizes the hydrazone against hydrolysis under physiological conditions (pH 7.4, 37°C) .

- Bioactivity : Morpholino groups are known to improve blood-brain barrier penetration in related compounds, suggesting potential CNS applications .

Advanced: What analytical methods resolve contradictions in reported bioactivity data for hydrazone derivatives?

- Assay standardization : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

- Structural verification : Re-examine compound integrity post-assay (e.g., LC-MS to detect degradation).

- SAR analysis : Compare substituent effects across studies; e.g., electron-donating groups on the phenyl ring enhance binding to kinase targets .

Advanced: How can computational modeling guide the design of derivatives targeting protein-protein interactions (PPIs)?

- Docking studies : Use AutoDock Vina to predict binding poses with PPI interfaces (e.g., eIF4E/eIF4G).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Advanced: What mechanistic insights explain the compound’s activity as a PPI inhibitor?

- Binding mode : The naphthalenone ring inserts into hydrophobic pockets, while the morpholinosulfonyl group forms hydrogen bonds with Arg/Lys residues.

- Allosteric modulation : Disrupts eIF4E/eIF4G complexation by inducing conformational changes, as seen in analogs like 4EGI-1 .

- Cellular validation : Confirm target engagement via Western blot (reduced eIF4E/eIF4G co-immunoprecipitation) .

Advanced: How does the compound behave in metal complexation studies?

- Ligand design : The hydrazone acts as a bidentate ligand, coordinating via the azomethine nitrogen and carbonyl oxygen.

- Metal selectivity : Forms stable complexes with Cu²⁺ and Fe³⁺ (log K ~ 8–10) in ethanol/water mixtures, characterized by UV-Vis and cyclic voltammetry .

- Applications : Metal complexes may exhibit enhanced antioxidant or anticancer activity compared to the parent compound .

Advanced: What experimental precautions are critical for handling this compound?

- Toxicity : Wear PPE (gloves, lab coat, goggles) due to potential mutagenicity (Ames test recommended).

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation.

- Waste disposal : Neutralize acidic/basic residues before incineration .

Advanced: How is thermal stability assessed for hydrazone derivatives?

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere).

- Decomposition profile : Most hydrazones decompose above 200°C, with exothermic peaks indicating nitro group instability .

- Kinetic studies : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.